molecular formula C51H43N3O B12863503 (12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone

(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone

Cat. No.: B12863503
M. Wt: 713.9 g/mol
InChI Key: VSXYAPYFNYABIB-UHFFFAOYSA-N
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Description

The compound “(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone” is a complex organic molecule characterized by its multiple ring structures and functional groups. This compound is likely to exhibit unique chemical properties due to its intricate structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule would typically involve multiple steps, including the formation of the core ring structures, introduction of tert-butyl and phenyl groups, and the incorporation of the triazaheptacyclo framework. Common synthetic methods might include:

    Cyclization Reactions: To form the core ring structures.

    Substitution Reactions: To introduce tert-butyl and phenyl groups.

    Condensation Reactions: To incorporate the triazaheptacyclo framework.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification Techniques: Such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound is likely to undergo various types of chemical reactions, including:

    Oxidation: Due to the presence of phenyl groups.

    Reduction: Potentially affecting the triazaheptacyclo framework.

    Substitution: Particularly at the tert-butyl and phenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:

    Molecular Targets: Such as enzymes or receptors.

    Pathways Involved: Including signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone: A similar compound with slight variations in the ring structures or functional groups.

    This compound: Another similar compound with different substituents.

Properties

Molecular Formula

C51H43N3O

Molecular Weight

713.9 g/mol

IUPAC Name

(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone

InChI

InChI=1S/C51H43N3O/c1-50(2,3)37-30-41-45(47-43(37)35-26-16-18-28-39(35)52(47)33-22-12-8-13-23-33)46-42(54(41)49(55)32-20-10-7-11-21-32)31-38(51(4,5)6)44-36-27-17-19-29-40(36)53(48(44)46)34-24-14-9-15-25-34/h7-31H,1-6H3

InChI Key

VSXYAPYFNYABIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=C(N2C(=O)C4=CC=CC=C4)C=C(C5=C3N(C6=CC=CC=C65)C7=CC=CC=C7)C(C)(C)C)C8=C1C9=CC=CC=C9N8C1=CC=CC=C1

Origin of Product

United States

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